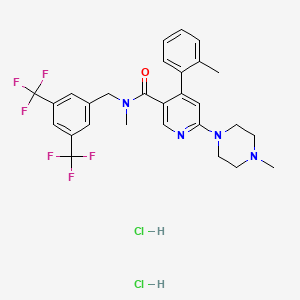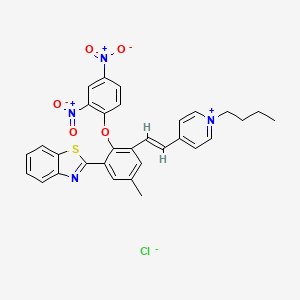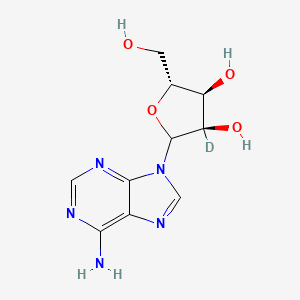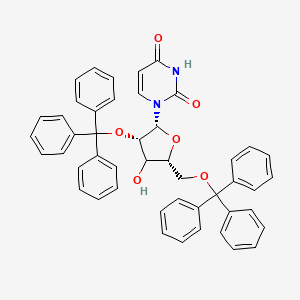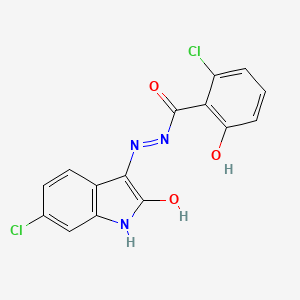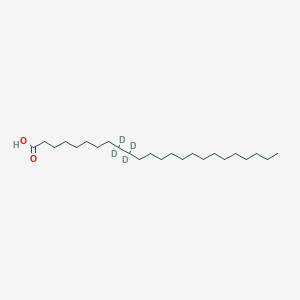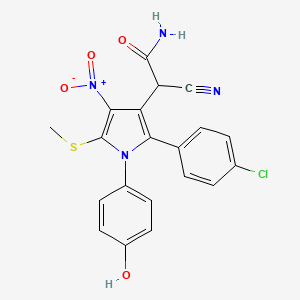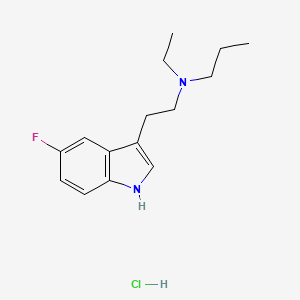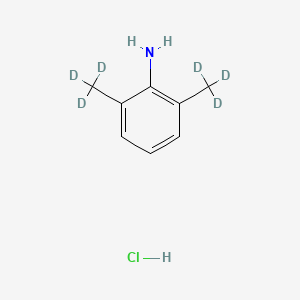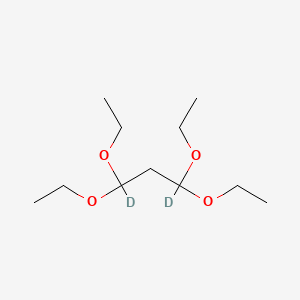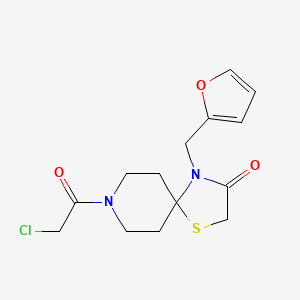
(S)-Etodolac-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Etodolac-d4 is a deuterated form of (S)-Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for its analgesic and anti-inflammatory properties. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s metabolic stability and alter its pharmacokinetic profile. This modification is particularly useful in scientific research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Etodolac-d4 involves the incorporation of deuterium atoms into the (S)-Etodolac molecule. One common method is the catalytic hydrogen-deuterium exchange reaction, where (S)-Etodolac is exposed to deuterium gas in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity and yield of the final product are critical, and advanced purification techniques, such as chromatography, are employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Etodolac-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(S)-Etodolac-d4 is widely used in scientific research due to its enhanced stability and altered pharmacokinetics. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and efficacy.
Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve therapeutic outcomes.
Industry: Applied in the development of new drug formulations and delivery systems.
Mecanismo De Acción
(S)-Etodolac-d4 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The deuterium substitution may also affect the drug’s interaction with its molecular targets, potentially enhancing its efficacy and reducing side effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Etodolac: The non-deuterated form of (S)-Etodolac.
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Uniqueness
(S)-Etodolac-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research and drug development, offering insights into the effects of deuterium substitution on drug behavior and efficacy.
Propiedades
Fórmula molecular |
C17H21NO3 |
|---|---|
Peso molecular |
291.38 g/mol |
Nombre IUPAC |
2-[(1S)-3,3,4,4-tetradeuterio-1,8-diethyl-9H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1/i8D2,9D2 |
Clave InChI |
NNYBQONXHNTVIJ-ACHCCWTCSA-N |
SMILES isomérico |
[2H]C1(C2=C([C@](OC1([2H])[2H])(CC)CC(=O)O)NC3=C(C=CC=C23)CC)[2H] |
SMILES canónico |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


